Piperidinium acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-1-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYODFGMLZUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1CC[NH2+]CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196501 | |

| Record name | Piperidinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-33-4 | |

| Record name | Piperidinium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Application of Piperidinium Acetate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of piperidinium acetate from piperidine and acetic acid. It moves beyond a simple recitation of steps to explore the underlying chemical principles, causality behind experimental choices, and the compound's significant role as a catalyst in modern organic synthesis.

Introduction: The Utility of a Simple Salt

This compound (C₇H₁₅NO₂) is an organic salt formed from the neutralization of the cyclic secondary amine, piperidine, with acetic acid.[1][2] Appearing as a colorless to pale yellow solid, this compound is soluble in water and various organic solvents, a property that enhances its versatility.[3][4] While structurally simple, this compound is a cornerstone reagent in organic synthesis, primarily valued for its function as a mild, effective Brønsted acid-base catalyst.[5] Its dual catalytic nature is instrumental in facilitating crucial carbon-carbon bond-forming reactions. Furthermore, it serves as a key intermediate in the pharmaceutical industry, notably in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.[6] This guide will detail its synthesis, characterization, and pivotal applications.

The Core Mechanism: A Brønsted-Lowry Neutralization

The synthesis of this compound is a classic example of a Brønsted-Lowry acid-base reaction. The reaction mechanism involves a direct proton transfer from the acidic proton of acetic acid to the lone pair of electrons on the basic nitrogen atom of piperidine.[4]

-

Brønsted-Lowry Acid: Acetic Acid (CH₃COOH) acts as the proton donor.

-

Brønsted-Lowry Base: Piperidine (C₅H₁₁N) acts as the proton acceptor.

This proton transfer results in the formation of two ionic species: the piperidinium cation and the acetate anion, which are held together by electrostatic attraction.[4][5] The choice of a protic solvent, such as an alcohol, is often recommended as it can facilitate this proton transfer.[5]

Caption: Experimental workflow for this compound synthesis.

Key Synthesis Parameters

| Parameter | Value/Range | Rationale & Field Insights |

| Stoichiometry | 1:1 (Piperidine:Acetic Acid) | Ensures complete neutralization to form the salt. [4]A slight excess of one reactant can be used to drive the reaction but may require more rigorous purification. |

| Solvent | Ethanol, Methanol | Protic solvents facilitate the proton transfer required for salt formation. [3][5] |

| Temperature | 0°C during addition, then RT | The initial cooling controls the exothermic reaction. Allowing it to proceed at room temperature ensures completion without requiring energy input. |

| Reaction Time | 1-2 hours | Generally sufficient for a rapid acid-base reaction to reach equilibrium and completion. |

| Purification | Recrystallization | A standard and effective method for purifying solid organic compounds, removing unreacted starting materials and other impurities. |

Product Characterization: Confirming Success

Verification of the final product's identity and purity is paramount.

-

Appearance: White to pale yellow crystalline solid. [1][3]* Melting Point: The literature value is approximately 105 °C. [7]A sharp melting point close to this value indicates high purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. While specific solvent-dependent shifts may vary, the expected spectra would show characteristic signals for both the piperidinium cation (protons on the heterocyclic ring) and the acetate anion (a singlet for the methyl protons). [8][9]

Applications in Drug Development and Synthesis

The true value of this compound lies in its catalytic activity, stemming from its dual-function nature. The piperidinium cation acts as a Brønsted acid, while the acetate anion serves as a Brønsted base. [5]This allows it to catalyze a variety of important organic transformations.

The Knoevenagel Condensation

This compound is a classic and highly effective catalyst for the Knoevenagel condensation, a reaction that forms a new carbon-carbon double bond. [5][10] Mechanism of Catalysis:

-

The acetate anion (base) deprotonates the active methylene compound, forming a nucleophilic enolate.

-

The piperidine (present in equilibrium) reacts with the aldehyde or ketone to form an iminium ion. This iminium ion is a more potent electrophile than the original carbonyl compound.

-

The piperidinium cation (acid) can activate the carbonyl group toward nucleophilic attack.

-

The enolate attacks the iminium ion, leading to an intermediate that subsequently eliminates piperidine and water to form the final α,β-unsaturated product. [5][11]

Caption: Dual catalytic role in the Knoevenagel condensation.

Other Applications

-

Aldol Condensations: It can act as a dual acid-base catalyst in aldol-type reactions. [5]* Pharmaceutical Intermediates: It is used in the synthesis of various medicinal compounds, sometimes to form a salt of an active pharmaceutical ingredient (API) to improve its solubility and stability. [4]

Safety and Handling

Both piperidine and glacial acetic acid are hazardous materials requiring strict safety protocols.

-

Piperidine: Highly flammable, toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage. [12][13][14]* Glacial Acetic Acid: Corrosive, causing severe skin burns and eye damage.

-

This compound: May cause skin and eye irritation. [1][3] Mandatory Precautions:

-

Always handle starting materials and the final product in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [3]* Keep reactants away from heat, sparks, and open flames. [12][14]* Ensure grounding of containers when transferring flammable liquids to prevent static discharge. [13]

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by this compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding this compound: Properties, Applications, and Market Availability. Retrieved from [Link]

-

PrepChem.com. Synthesis of piperidine acetate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023, October 25). Ring formations catalyzed by this compound: Robinson annulation? Retrieved from [Link]

-

IRIS . An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2013, October 31). MSDS of (S)-N-Boc-2-piperidine acetic acid. Retrieved from [Link]

- Google Patents. (2021, October 26). CN113549007A - Preparation method of piperidine acetate compound.

-

J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

-

Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (2017, May 25). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]

-

Reddit. (2016, December 1). Piperidine catalyst in Knoevenagel reaction? Retrieved from [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

PubMed. Characterization of a New Rat Urinary Metabolite of Piperine by LC/NMR/MS Studies. Retrieved from [Link]

-

University of Bristol. (2022, January 19). Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

-

ChemRxiv. 1H-NMR Resonance Guided Discovery of Novel Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Buy this compound | 4540-33-4 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. biosynth.com [biosynth.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

- 11. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Physicochemical Properties of Piperidinium Acetate

Introduction: Unveiling a Versatile Brønsted Acid-Base Catalyst

Piperidinium acetate, a salt formed from the reaction of piperidine and acetic acid, presents as a white to pale yellow crystalline solid with a characteristic ammonia-like odor.[1][2] This unassuming compound is a cornerstone in the toolbox of synthetic organic chemists, primarily valued for its role as a Brønsted acid-base catalyst. The piperidinium cation serves as a proton donor (Brønsted acid), while the acetate anion can act as a proton acceptor (Brønsted base).[3] This dual functionality is pivotal to its efficacy in a range of organic transformations, including Knoevenagel and aldol condensations.[3] Beyond its catalytic prowess, this compound finds applications as a precursor in the synthesis of ionic liquids and as a counterion in the formulation of medicinal compounds to enhance their solubility and stability.[4] This guide provides an in-depth exploration of the fundamental physicochemical properties of this compound, offering a critical resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Characteristics

The utility of this compound in various applications is intrinsically linked to its distinct physical and chemical properties. A comprehensive understanding of these characteristics is paramount for its effective handling, application, and the optimization of reaction conditions.

General and Thermal Properties

This compound is a solid at room temperature with a well-defined melting point, indicating a stable crystalline lattice. Its thermal behavior is a key consideration for its use in reactions conducted at elevated temperatures.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | [5][6][7] |

| Molecular Weight | 145.20 g/mol | [5][6][8] |

| Appearance | White to pale yellow crystalline solid with a slight ammonia-like odor. | [1][2] |

| Melting Point | 105-109 °C | [4][5] |

| Boiling Point | 96-98 °C at 9 Torr | [9] |

| Density | 0.9366 g/cm³ | [9] |

| Flash Point | 4.4 °C | [9] |

Solubility Profile: A Matter of Polarity

The ionic nature of this compound governs its solubility in various solvents. It exhibits high solubility in polar protic solvents like water and alcohols, a consequence of the strong ion-dipole interactions and hydrogen bonding between the piperidinium and acetate ions and the solvent molecules.[4]

| Solvent | Solubility | Observations |

| Water | High | Forms a clear, stable solution.[2][4] |

| Methanol | High | Dissolves to form an almost transparent solution.[4] |

| Ethanol | High | Readily dissolves, making it a suitable solvent for crystallization.[4] |

| Dimethyl Sulfoxide (DMSO) | Moderate | Effective for use in catalytic systems.[4] |

| Dimethylformamide (DMF) | Moderate | Used in the context of ionic liquid systems.[4] |

The hygroscopic nature of this compound warrants storage in a dry environment to prevent the absorption of atmospheric moisture, which can lead to the formation of hydrates.[4]

Acidity and Basicity: The pKa of the Piperidinium Ion

The catalytic activity of this compound is fundamentally tied to the acidity of the piperidinium cation. The pKa of the conjugate acid of piperidine (the piperidinium ion) is a critical parameter in understanding its role as a proton donor in chemical reactions.

| Ion | pKa |

| Piperidinium Ion | 11.1 |

This relatively high pKa indicates that the piperidinium ion is a weak acid, and consequently, piperidine is a moderately strong base. This equilibrium is central to its function in base-catalyzed reactions.

Spectroscopic Signature: Fingerprinting this compound

Spectroscopic techniques provide invaluable information for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the protons and carbons of the piperidinium and acetate ions.

¹H NMR Chemical Shifts (Predicted)

| Protons | Chemical Shift (ppm) | Multiplicity |

| Piperidinium C2-H, C6-H | ~3.1 | Multiplet |

| Piperidinium C3-H, C5-H | ~1.8 | Multiplet |

| Piperidinium C4-H | ~1.6 | Multiplet |

| Acetate CH₃ | ~1.9 | Singlet |

¹³C NMR Chemical Shifts (Predicted)

| Carbon | Chemical Shift (ppm) |

| Piperidinium C2, C6 | ~45 |

| Piperidinium C3, C5 | ~25 |

| Piperidinium C4 | ~23 |

| Acetate C=O | ~180 |

| Acetate CH₃ | ~24 |

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3100 | Medium, sharp | N-H stretch (secondary amine salt)[12][13] |

| 3000-2850 | Strong | C-H stretch (aliphatic)[14] |

| ~1560 | Strong | C=O stretch (asymmetric, carboxylate) |

| ~1410 | Medium | C-O stretch (symmetric, carboxylate) |

Experimental Protocol: Determination of pKa by Potentiometric Titration

The determination of the pKa of the piperidinium ion is a crucial experiment for understanding the acid-base properties of this compound. Potentiometric titration is a reliable and accurate method for this purpose.

Principle

A solution of this compound is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the piperidinium ions have been deprotonated to form piperidine. This corresponds to the midpoint of the buffer region on the titration curve.

Materials and Equipment

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of the Analyte Solution: Accurately weigh approximately 0.145 g of this compound and dissolve it in 100 mL of deionized water in a volumetric flask to prepare a ~0.01 M solution.

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00.

-

Titration Setup: Pipette 50.0 mL of the this compound solution into a 250 mL beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Record the initial pH of the this compound solution. Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point. Continue the titration until the pH has stabilized at a high value.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

-

The volume of NaOH at the half-equivalence point is half the volume of NaOH required to reach the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Workflow Diagram

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 4540-33-4 [smolecule.com]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Visualizer loader [nmrdb.org]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

piperidinium acetate CAS number and chemical structure

An In-Depth Technical Guide to Piperidinium Acetate

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Chemical Structure

This compound, identified by the CAS Number 4540-33-4 , is an organic salt formed from the reaction of piperidine, a cyclic secondary amine, and acetic acid.[1] This seemingly simple compound plays a significant role as a catalyst and reagent in a multitude of chemical transformations.

The structure consists of a piperidinium cation and an acetate anion. The cation is a six-membered heterocyclic amine that has been protonated, while the anion is the conjugate base of acetic acid. This ionic nature is fundamental to its solubility and catalytic activity.

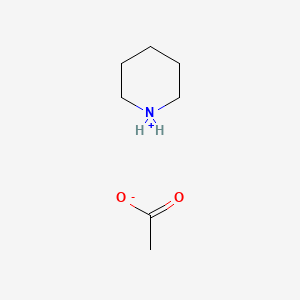

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of this compound is paramount for its effective application and safe handling. The compound typically appears as a white to off-white crystalline solid.[1][2] Key quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 4540-33-4 | [3][4][5][6] |

| Molecular Formula | C₇H₁₅NO₂ | [1][4][6][7] |

| Molecular Weight | 145.20 g/mol | [6] |

| Melting Point | 105-106 °C | [3][5][7] |

| Boiling Point | 96-98 °C at 9 Torr | [5][7] |

| Appearance | White to off-white solid | [1][2][5][8] |

| Solubility | Soluble in water and some organic solvents | [4][7] |

Synthesis and Preparation

The preparation of this compound is a straightforward acid-base reaction.[7] Typically, it is synthesized by reacting piperidine with acetic acid, often in an alcohol-based solvent.[7]

Expert Insight: The choice of solvent can influence the crystallization and purity of the final product. While the reaction can be performed neat, using a solvent like ethanol can facilitate heat dissipation and control of the reaction rate, leading to a more crystalline and easily handled product.

A general laboratory-scale synthesis protocol is as follows:

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine in a suitable solvent such as ethanol.

-

Acid Addition: Cool the solution in an ice bath. Add an equimolar amount of glacial acetic acid dropwise to the piperidine solution with continuous stirring. This is an exothermic reaction, and slow addition is crucial to control the temperature.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a designated period to ensure the reaction goes to completion.

-

Isolation: The product can be isolated by removing the solvent under reduced pressure. The resulting solid can then be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.[9]

-

Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Core Applications in Chemical Synthesis

This compound is widely recognized for its role as a basic catalyst in a variety of organic reactions.[4][7] Its utility is particularly pronounced in condensation reactions, where it facilitates the formation of carbon-carbon bonds.

The Knoevenagel Condensation: A Staple Reaction

A primary application of this compound is as a catalyst in the Knoevenagel condensation.[4][10] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid or its esters.[10][11][12]

Mechanistic Insight: this compound functions as a dual-function catalyst. The piperidine component acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate. The protonated piperidinium ion can then activate the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack.[10][13]

The general workflow for a this compound-catalyzed Knoevenagel condensation is depicted below.

Caption: General workflow for a Knoevenagel condensation.

Pharmaceutical Intermediate

Beyond its catalytic role, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the production of Entacapone, a medication used in the management of Parkinson's disease.[2][14] The reliable supply of high-purity this compound is therefore critical for pharmaceutical manufacturing.[2]

Safety and Handling

This compound is considered to be an irritant to the skin, eyes, and respiratory system.[7][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

Conclusion

This compound is a compound of significant utility in both academic research and industrial applications. Its straightforward synthesis, coupled with its effectiveness as a catalyst, particularly in Knoevenagel condensations, makes it an invaluable tool for organic chemists. Furthermore, its role as a key intermediate in pharmaceutical manufacturing underscores its importance in drug development. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for its safe and effective use.

References

-

ChemBK. This compound. [Link]

-

LookChem. 98% this compound CAS:4540-33-4. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Properties, Applications, and Market Availability. [Link]

-

ResearchGate. Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by this compound. [Link]

-

National Center for Biotechnology Information. This compound | C7H15NO2 | CID 3014295 - PubChem. [Link]

-

National Center for Biotechnology Information. Piperidine, acetate | C7H15NO2 | CID 9793820 - PubChem. [Link]

-

Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [Link]

-

PrepChem.com. Synthesis of piperidine acetate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Quality: The Manufacturing Excellence of this compound. [Link]

-

J&K Scientific LLC. Knoevenagel Condensation. [Link]

-

National Center for Biotechnology Information. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. Buy this compound | 4540-33-4 [smolecule.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. 98% this compound CAS:4540-33-4 CAS NO.4540-33-4, CasNo.4540-33-4 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemrj.org [chemrj.org]

- 13. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of Piperidinium Acetate in Organic Solvents

Introduction

Piperidinium acetate, a protic ionic liquid, is gaining significant attention in the fields of organic synthesis and pharmaceutical sciences. Its utility as a catalyst and a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents.[1] This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into the underlying principles governing its dissolution, predictive solubility profiles, and detailed methodologies for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 4540-33-4 |

Core Concepts: The Science of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at its core, is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] For this compound, an ionic compound, the key interactions at play are:

-

Ion-Dipole Interactions: The piperidinium cation and acetate anion interact favorably with polar solvent molecules that possess a permanent dipole moment.

-

Hydrogen Bonding: The acetate anion is a strong hydrogen bond acceptor, while the piperidinium cation can act as a hydrogen bond donor. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.[4]

-

Van der Waals Forces: These weaker forces are present in all systems and contribute to the overall solvation process.

The interplay of these forces determines the extent to which the energy released upon solvation can overcome the lattice energy of the crystalline this compound.

Sources

An In-depth Technical Guide to the Melting and Boiling Points of Piperidinium Acetate

Introduction: The Significance of Piperidinium Acetate in Research and Development

This compound (CAS No. 4540-33-4), a salt formed from the neutralization of piperidine with acetic acid, is a compound of increasing interest within the scientific community.[1][2] It presents as a colorless to pale yellow solid with a characteristic ammonia-like odor.[1] This protic ionic liquid is notable for its utility as a basic catalyst in various organic syntheses, including Knoevenagel condensations and esterification reactions.[1][3][4] Furthermore, its role as a precursor for other functionalized ionic liquids and as a counterion in the synthesis of pharmaceutical compounds, such as the Parkinson's disease medication Entacapone, underscores its importance in medicinal chemistry and materials science.[3][5]

A thorough understanding of the thermal properties of this compound, specifically its melting and boiling points, is paramount for its effective application and for the design of safe and efficient experimental and industrial processes. These parameters dictate the compound's physical state under various conditions, influencing reaction kinetics, purification strategies, and storage stability. This guide provides a comprehensive overview of the melting and boiling points of this compound, detailed experimental protocols for their determination, and an exploration of its overall thermal behavior.

Core Thermal Properties of this compound

The thermal characteristics of this compound are a direct reflection of the ionic and hydrogen-bonding interactions between the piperidinium cation and the acetate anion. These forces govern the energy required to transition from a solid to a liquid and from a liquid to a gaseous state.

Melting Point

The melting point of this compound is consistently reported within a narrow range, indicating a well-ordered crystalline structure.[3] Multiple sources cite the melting point to be in the range of 105°C to 110°C .[6] A frequently reported specific value is 106°C .[1][7] This places this compound on the cusp of the classical definition of an ionic liquid (melting point below 100°C), though it is often studied within this class of materials.[3] The sharpness of the melting point is a key indicator of sample purity.

Boiling Point

The determination of the boiling point of this compound is more complex than that of its melting point due to its potential for thermal decomposition at elevated temperatures.[3] The boiling point is typically reported at a reduced pressure to mitigate this degradation. The most commonly cited value is 96-98°C at a pressure of 9 Torr .[1][7] The estimated boiling point at standard atmospheric pressure (760 mmHg) is approximately 106.4°C .[3] The proximity of its atmospheric boiling point to its melting point suggests a very narrow liquid range under standard conditions, reinforcing the necessity of vacuum techniques for distillation-based purification.

Summary of Physical and Thermal Properties

| Property | Value | Source(s) |

| CAS Number | 4540-33-4 | [1][4] |

| Molecular Formula | C₇H₁₅NO₂ | [1][3][8] |

| Molecular Weight | 145.20 g/mol | [3][8] |

| Appearance | Colorless to pale yellow solid | [1][2] |

| Melting Point | 105-110°C | [3][6] |

| Boiling Point | 96-98°C (at 9 Torr) | [1][7] |

| Estimated Boiling Point | ~106.4°C (at 760 mmHg) | [3] |

| Solubility | Soluble in water and various organic solvents | [1][3] |

Experimental Determination of Thermal Properties

The following protocols are designed to provide researchers with robust and reliable methods for determining the melting and boiling points of this compound. The inclusion of thermal analysis techniques (DSC and TGA) offers a more comprehensive characterization of its thermal behavior.

Protocol 1: Melting Point Determination via the Capillary Method

This standard technique is highly effective for determining the melting point of crystalline solids like this compound.

Causality and Rationale: The capillary method relies on uniform and slow heating to ensure thermal equilibrium between the heating block, the thermometer, and the sample. A finely powdered sample is crucial for efficient heat transfer and consistent melting. A slow heating rate near the melting point is essential for accurately observing the phase transition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Grind a small amount of the crystalline solid into a fine powder using an agate mortar and pestle. This ensures uniform packing and heat distribution.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube (typically 1 mm internal diameter) into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the block.

-

-

Determination:

-

Set a rapid heating rate (e.g., 10°C/min) to quickly approach the expected melting point (around 106°C).

-

Approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C/min. This slow rate is critical for accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range. For a pure sample, this range should be narrow (0.5-1.0°C).

-

Protocol 2: Boiling Point Determination by Vacuum Distillation

Given the potential for decomposition, determining the boiling point at reduced pressure is the preferred method for this compound.

Causality and Rationale: Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus allowing the liquid to boil at a lower temperature. This is crucial for compounds that are thermally unstable at their atmospheric boiling point. The use of a stir bar is essential to prevent bumping, which can be vigorous under vacuum.

Step-by-Step Methodology:

-

Apparatus Assembly:

-

Assemble a short-path vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.

-

Place a small magnetic stir bar in a round-bottom flask (distilling flask).

-

Add the this compound sample to the flask.

-

Use a minimal amount of vacuum grease on all ground-glass joints to ensure a good seal.

-

Position a thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

-

System Evacuation:

-

Connect the apparatus to a vacuum pump via thick-walled tubing. A cold trap between the apparatus and the pump is recommended to protect the pump.

-

Begin stirring the sample.

-

Slowly and carefully apply the vacuum. The system pressure should be monitored with a manometer and stabilized at the desired pressure (e.g., 9 Torr).

-

-

Heating and Observation:

-

Once the pressure is stable, begin gently heating the distilling flask using a heating mantle.

-

Observe the temperature as the liquid begins to boil and a ring of condensate moves up the apparatus.

-

Record the temperature at which the condensate consistently drips from the thermometer bulb into the condenser. This stable temperature is the boiling point at the recorded pressure.

-

Record the pressure from the manometer.

-

Protocol 3: Advanced Thermal Characterization by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide invaluable quantitative data on the thermal properties of this compound.

Causality and Rationale:

-

DSC measures the heat flow into or out of a sample as a function of temperature. It provides a precise melting point (as the peak of the endothermic event) and the enthalpy of fusion.

-

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate the DSC and TGA instruments using appropriate standards (e.g., indium for DSC temperature and enthalpy, calcium oxalate for TGA mass).

-

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an appropriate pan (e.g., aluminum for DSC, alumina for TGA).

-

-

Analysis Parameters:

-

Place the sample pan in the instrument.

-

Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting and decomposition points (e.g., 30°C to 350°C).

-

-

Data Interpretation:

-

DSC Thermogram: The melting of this compound will appear as a sharp endothermic peak. The peak temperature is taken as the melting point.

-

TGA Thermogram: The curve will show a stable mass until the onset of decomposition, at which point a significant mass loss will be observed. This onset temperature is a critical measure of its thermal stability.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the comprehensive thermal characterization of this compound.

Caption: Workflow for the thermal characterization of this compound.

Conclusion

The melting and boiling points of this compound are critical parameters for its application in synthesis and materials science. A melting point of approximately 105-110°C and a boiling point of 96-98°C at 9 Torr define its accessible liquid range and the necessary conditions for its handling and purification. The potential for thermal decomposition necessitates the use of reduced pressure for distillation. By employing the detailed protocols outlined in this guide, researchers can accurately and reliably characterize these fundamental properties, ensuring the safe, efficient, and effective use of this compound in their work. The combined application of classical methods with modern thermal analysis techniques like DSC and TGA provides a comprehensive understanding of the compound's thermal behavior, which is essential for advancing its use in innovative chemical applications.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding this compound: Properties, Applications, and Market Availability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3014295, this compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of piperidine acetate. Retrieved from [Link]

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. A density functional theory based approach for predicting melting points of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. mt.com [mt.com]

- 4. Purification [chem.rochester.edu]

- 5. westlab.com [westlab.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Piperidinium Acetate: A Technical Guide to its Application as a Bifunctional Brønsted Acid-Base Catalyst

Abstract

This technical guide provides an in-depth exploration of piperidinium acetate as a versatile and efficient Brønsted acid-base catalyst in organic synthesis. We will delve into the fundamental principles of its dual catalytic nature, examining the synergistic roles of the piperidinium cation (Brønsted acid) and the acetate anion (Brønsted base). This guide offers field-proven insights into its application in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Michael addition, and Henry reaction. Detailed mechanistic discussions, step-by-step experimental protocols, and critical analyses of reaction parameters are provided to empower researchers, scientists, and drug development professionals in leveraging this accessible and cost-effective catalytic system for complex molecular synthesis.

Introduction: The Power of Bifunctional Catalysis

In the landscape of organic synthesis, the quest for mild, efficient, and selective catalysts is perpetual. While sophisticated metal complexes and organocatalysts have their place, simpler ionic salts often provide elegant and powerful solutions. This compound, a salt formed from the simple combination of piperidine and acetic acid, exemplifies this principle.[1] Its efficacy stems not from a single mode of action, but from its inherent bifunctional nature. The compound exists in equilibrium, providing both a Brønsted acid (the piperidinium cation) and a Brønsted base (the acetate anion) within the reaction medium.[2]

This dual functionality allows this compound to orchestrate multi-step reaction sequences by activating both nucleophilic and electrophilic partners simultaneously or sequentially, often under mild conditions.[3] This guide will dissect this catalytic synergy, moving from core principles to practical, validated applications.

Physicochemical Properties and Preparation

A thorough understanding of a catalyst's physical properties is paramount for its effective application and for ensuring reproducibility in experimental design.

Key Properties

This compound is typically a white to off-white crystalline solid, soluble in water and polar organic solvents like alcohols.[1][4] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4540-33-4 | [5][6] |

| Molecular Formula | C₇H₁₅NO₂ | [4][6] |

| Molecular Weight | 145.20 g/mol | [6] |

| Appearance | White to off-white powder/solid | [1][5] |

| Melting Point | ~105-106 °C | [7][8] |

| Boiling Point | 96-98 °C (at 9 Torr) | [8] |

| Solubility | Soluble in water and alcohols | [4][9] |

Catalyst Preparation: Ex Situ vs. In Situ

The choice between preparing the catalyst beforehand (ex situ) or generating it within the reaction mixture (in situ) depends on the specific requirements of the synthesis, such as the need for precise stoichiometry or the sensitivity of substrates to free acid or base.

Workflow: Catalyst Generation

Caption: Workflow for ex situ and in situ preparation of the catalyst.

Protocol 2.2.1: Ex Situ Preparation of this compound

This protocol is designed for the isolation of the pure catalyst, which is beneficial for reactions requiring precise catalyst loading and the absence of free acid or base.

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in a minimal amount of a suitable protic solvent, such as ethanol.[4] The choice of solvent facilitates proton transfer.[2]

-

Acid Addition: Cool the solution in an ice bath. Add acetic acid (1.0 eq) dropwise to the stirred solution. This is an exothermic reaction, and slow addition is crucial for temperature control.

-

Isolation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The this compound salt can then be isolated by removing the solvent under reduced pressure.[4] For higher purity, the resulting solid can be recrystallized.

-

Storage: Store the dried, white solid catalyst in a desiccator under an inert atmosphere to prevent moisture absorption.

The in situ approach, where equimolar amounts of piperidine and acetic acid are added directly to the reaction vessel, offers greater procedural simplicity and is highly effective for many transformations, particularly the Knoevenagel condensation.[2]

The Catalytic Mechanism: A Synergistic Acid-Base Action

The core of this compound's catalytic power lies in the dynamic interplay between its constituent ions. The piperidinium cation acts as a Brønsted acid, capable of donating a proton, while the acetate anion serves as a Brønsted base, ready to accept a proton.[2]

Caption: The Brønsted acid-base equilibrium of this compound.

This dual capability allows the catalyst to facilitate reactions through several mechanistic pathways, most notably in condensations involving carbonyl compounds.

Application Focus: The Knoevenagel Condensation

The Knoevenagel condensation, the reaction between a carbonyl compound and an active methylene compound, is a classic application where this compound excels.[2] Two primary mechanisms are often proposed for secondary amine-catalyzed Knoevenagel condensations.[2]

-

Enolate Pathway: The acetate base deprotonates the active methylene compound to form a nucleophilic enolate. Simultaneously, the piperidinium acid can protonate the carbonyl oxygen of the aldehyde or ketone, activating it toward nucleophilic attack.[2]

-

Iminium Pathway: The piperidine (in equilibrium with its protonated form) reacts with the carbonyl compound to form a highly electrophilic iminium ion. This intermediate is then attacked by the enolate generated by the acetate base.[10]

Theoretical and experimental studies suggest the iminium pathway often has a higher energy barrier, but the catalytic effect of piperidine is significant in facilitating the final elimination step.[10][11]

Caption: Catalytic cycle of the Knoevenagel condensation (Iminium Pathway).

Protocol 3.1.1: Synthesis of 5-Arylidenethiazolidine-2,4-diones

This protocol illustrates a practical application of this compound in synthesizing medicinally relevant heterocyclic motifs.[2]

-

Reactant Setup: In a suitable solvent like ethanol, combine the aromatic aldehyde (1.0 eq), thiazolidine-2,4-dione (1.0 eq), and this compound (0.1 eq). The use of a catalytic amount is key to the efficiency of the process.

-

Reaction: Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 5-arylidenethiazolidine-2,4-dione.

Expanded Applications in C-C Bond Formation

The utility of this compound extends beyond the Knoevenagel condensation to other crucial carbon-carbon bond-forming reactions.

The Henry (Nitroaldol) Reaction

The Henry reaction involves the addition of a nitroalkane to a carbonyl compound, forming valuable β-nitro alcohols.[2][12] this compound effectively catalyzes this transformation. The acetate anion acts as the base to deprotonate the nitroalkane, forming a nitronate anion. This nucleophile then attacks the carbonyl carbon, which may be activated by the acidic piperidinium cation.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Aromatic Aldehyde | Nitroalkane | This compound | β-nitro alcohol | [2] |

The Michael Addition

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion (or other nucleophile) to an α,β-unsaturated carbonyl compound.[13] this compound can facilitate this reaction by generating the required nucleophile via deprotonation with the acetate base. This has been demonstrated in cascade reactions where a Knoevenagel condensation product undergoes an in-situ intramolecular O-Michael addition to form chroman-4-ones and benzofuran-3-ones.[14]

Drug Synthesis Intermediate

This compound is a key intermediate in the synthesis of Entacapone, a medication used in the management of Parkinson's disease.[5][15] This highlights its relevance not just in academic research but also in industrial pharmaceutical production, where process simplicity and cost-effectiveness are critical. The piperidine scaffold itself is a vital structural motif in a wide range of pharmaceuticals targeting the central nervous system and other therapeutic areas.[16][17]

Conclusion and Future Outlook

This compound stands as a testament to the power of simple, bifunctional catalysts. Its ability to concurrently provide both a Brønsted acid and a Brønsted base in a single, inexpensive, and easily prepared salt makes it a highly practical tool for organic synthesis.[2] It enables a range of important C-C bond-forming reactions under mild conditions, contributing to the synthesis of complex molecules and pharmaceutical intermediates.[5] Future research will likely continue to explore its utility in novel cascade reactions and its application as a recyclable ionic liquid catalyst in green chemistry protocols, further cementing its role as a workhorse catalyst in the synthetic chemist's toolbox.[13][14]

References

- This compound | 4540-33-4 - Benchchem. Benchchem.

- This compound - ChemBK. ChemBK. (2024-04-09).

- Understanding this compound: Properties, Applications, and Market Availability. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound 4540-33-4 wiki - Guidechem. Guidechem.

- This compound | C7H15NO2 | CID 3014295 - PubChem. National Institutes of Health.

- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Organic Chemistry Portal.

- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed. National Institutes of Health. (2017-05-25).

- Buy this compound | 4540-33-4 - Smolecule. Smolecule.

- Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC - NIH. National Institutes of Health.

- This compound | 4540-33-4 | FP76003 - Biosynth. Biosynth.

- Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates - Benchchem. Benchchem.

- Synthesis of piperidine acetate - PrepChem.com. PrepChem.com.

- Knoevenagel Condensation - J&K Scientific LLC. J&K Scientific. (2021-02-23).

- Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | Request PDF - ResearchGate. ResearchGate.

- Ring formations catalyzed by this compound: Robinson annulation?. Chemistry Stack Exchange. (2023-10-25).

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - DR-NTU. Nanyang Technological University.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- Ensuring Quality: The Manufacturing Excellence of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. - ResearchGate. ResearchGate.

- This compound-Catalyzed the Synthisis of 2,3-Disubstituted Chroman-4-one and 2,2-Disubstituted Benzofuran-3-one Derivatives | Request PDF - ResearchGate. ResearchGate. (2020-01).

- This compound CAS#: 4540-33-4 - ChemicalBook. ChemicalBook.

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - ResearchGate. ResearchGate.

- CAS No.4540-33-4,this compound Suppliers - LookChem. LookChem.

- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature.

- Special Issue : Brønsted Base Catalysis in Organic Synthesis - MDPI. MDPI.

- Cooperative Brønsted Acid and Photo‐Promoted Stereoselective Synthesis of Substituted Piperidones - PMC - NIH. National Institutes of Health. (2025-11-09).

- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC - NIH. National Institutes of Health.

- Brønsted-acid and Brønsted-base catalyzed Diels–Alder reactions - RSC Publishing. Royal Society of Chemistry.

- Asymmetric Henry Reaction of 2-Acylpyridine N-Oxides Catalyzed by a Ni-Aminophenol Sulfonamide Complex: An Unexpected Mononuclear Catalyst - MDPI. MDPI. (2019-04-14).

- Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction - University of Windsor**. (2004-09-28).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. This compound CAS#: 4540-33-4 [amp.chemicalbook.com]

- 9. Buy this compound | 4540-33-4 [smolecule.com]

- 10. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

The Architectonics of Amine Catalysis: A Technical Guide to the Mechanism of Piperidinium Acetate

Abstract

In the landscape of organocatalysis, the quest for efficient, mild, and selective catalysts is paramount. Piperidinium acetate, a simple salt of a secondary amine and a carboxylic acid, has emerged as a remarkably effective catalyst for a variety of fundamental carbon-carbon bond-forming reactions. Its efficacy lies not in complex stereodirecting groups, but in a subtle yet powerful bifunctional mechanism. This technical guide provides an in-depth exploration of the mechanistic pathways through which this compound exerts its catalytic activity. We will dissect its dual role as a Brønsted acid and Brønsted base, contrast the prevailing mechanistic models, and provide practical, field-tested protocols for its application in key organic transformations, including the Knoevenagel condensation, aza-Michael addition, and the Robinson annulation. This document is intended for researchers, chemists, and drug development professionals seeking a deeper causal understanding and practical application of this versatile catalyst.

Introduction: The Principle of Bifunctional Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized synthetic chemistry. Within this field, bifunctional catalysis represents an elegant strategy wherein a single molecule possesses two distinct catalytic moieties that act in concert to stabilize a transition state and lower the activation energy of a reaction.

This compound is a quintessential example of a bifunctional Brønsted acid-base catalyst. The salt exists in equilibrium with its constituent species: piperidine, acetic acid, the piperidinium cation, and the acetate anion.

-

The Piperidinium Cation ([Pip-H]⁺): This acts as a Brønsted acid, capable of donating a proton. Its role is often to activate an electrophile, typically a carbonyl group, by protonation, rendering it more susceptible to nucleophilic attack.

-

The Acetate Anion (AcO⁻): This serves as a Brønsted base. Its primary function is to abstract a proton from a pronucleophile (e.g., an active methylene compound), generating the reactive nucleophilic species, such as an enolate.

This synergistic action, where both the electrophile and the nucleophile are simultaneously activated by the same catalytic entity, is the cornerstone of this compound's effectiveness.[1]

Mechanistic Dichotomy: Bifunctional Activation vs. Iminium Catalysis

The mechanism of reactions catalyzed by secondary amines is often debated, with two primary pathways proposed: a direct bifunctional acid-base mechanism and an iminium ion pathway. This compound catalysis can be understood through the lens of both possibilities, with the operative pathway often depending on the specific substrates and reaction conditions.

The Bifunctional Brønsted Acid-Base Pathway

This is the most widely accepted mechanism for this compound catalysis, particularly in reactions like the Knoevenagel condensation. The catalytic cycle involves the cooperative action of the piperidinium and acetate ions.[1]

Mechanism Steps:

-

Enolate Formation: The acetate anion (AcO⁻) acts as a base, deprotonating the active methylene compound to form a resonance-stabilized enolate.

-

Carbonyl Activation: Simultaneously, the piperidinium cation ([Pip-H]⁺) acts as a Brønsted acid, protonating the carbonyl oxygen of the aldehyde or ketone. This activation increases the electrophilicity of the carbonyl carbon.

-

C-C Bond Formation: The generated enolate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration & Catalyst Regeneration: The intermediate is protonated by the regenerated acetic acid, and subsequent elimination of a water molecule, facilitated by the piperidine base, yields the α,β-unsaturated product and regenerates the this compound catalyst.

Bifunctional Knoevenagel Condensation Mechanism

The Iminium Ion Pathway

An alternative mechanism, particularly relevant for secondary amines like piperidine, involves the formation of a highly electrophilic iminium ion.[2][3][4][5]

Mechanism Steps:

-

Iminium Ion Formation: Piperidine reacts with the aldehyde or ketone to form a carbinolamine intermediate, which then dehydrates to form an iminium ion ([R-CH=NR'R'']⁺). This species is significantly more electrophilic than the starting carbonyl compound.

-

Enolate Formation: The acetate ion (or piperidine itself) acts as a base to deprotonate the active methylene compound, forming the enolate.

-

C-C Bond Formation: The enolate attacks the electrophilic carbon of the iminium ion.

-

Hydrolysis & Catalyst Regeneration: The resulting adduct is hydrolyzed to release the final product and regenerate the piperidine catalyst.

Theoretical calculations suggest that for the piperidine-catalyzed Knoevenagel condensation, the formation of the iminium ion can be the rate-determining step.[5] The catalytic effect of piperidine, in this context, is seen as facilitating the final elimination step rather than solely activating the carbonyl group.[3][5]

Iminium-Mediated Knoevenagel Condensation

Causality Insight: The choice between these two pathways is not always mutually exclusive. The presence of acetic acid in this compound provides a proton source that can facilitate both the dehydration step required for iminium formation and the protonation of the carbonyl in the bifunctional pathway. The equilibrium between piperidine, piperidinium, acetate, and acetic acid creates a dynamic system where multiple catalytic species are present and can contribute to the overall reaction rate.

Applications in Key Transformations

The dual catalytic nature of this compound makes it a versatile tool for several essential C-C bond-forming reactions.

Knoevenagel Condensation

This is the classic application of this compound, involving the condensation of an aldehyde or ketone with an active methylene compound. The reaction is driven by the formation of a stable conjugated system. The catalyst efficiently facilitates both the generation of the nucleophilic enolate and the activation of the carbonyl electrophile, leading to high yields under relatively mild conditions.

Performance Data: The versatility of this compound is demonstrated in its ability to catalyze the condensation of various 5-substituted-2-furaldehydes with malonic acid.

| Entry | 5-Substituted-2-furaldehyde (Substituent) | Product | Yield (%) |

| 1 | H | 3-(2-furyl)acrylic acid | 91 |

| 2 | CH₂OAc | 3-(5-acetoxymethyl-2-furyl)acrylic acid | 89 |

| 3 | OMe | 3-(5-methoxy-2-furyl)acrylic acid | 80 |

| 4 | Cl | 3-(5-chloro-2-furyl)acrylic acid | 82 |

| Data adapted from a study on the synthesis of furylacrylic acids. Reaction conditions: Substrate (1.0 g), malonic acid (1.3 equiv), this compound (1 equiv), 100 °C, 3 h.[6] |

Aza-Michael Addition

In the aza-Michael addition, a nitrogen nucleophile (like a secondary amine) adds to an α,β-unsaturated carbonyl compound. This compound can catalyze this process, particularly in tandem reactions. The acetate ion can deprotonate the N-H of a less basic amine, while the piperidinium ion can activate the Michael acceptor. In cases where piperidine itself is the nucleophile, the reaction is typically self-catalyzed but can be influenced by the presence of the acetate counter-ion.

Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[7] this compound is an effective catalyst for this tandem reaction.[1]

-

Michael Addition Step: The acetate ion deprotonates the ketone to form an enolate, which then acts as a Michael donor, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor). The piperidinium ion activates the Michael acceptor.

-

Aldol Condensation Step: The resulting dicarbonyl intermediate is then primed for an intramolecular aldol condensation. The acetate base generates a new enolate, which attacks one of the carbonyl groups, leading to cyclization and subsequent dehydration to yield the final cyclohexenone product.

The ability of this compound to efficiently catalyze both requisite steps in a single pot underscores its utility in complex molecule synthesis.[1]

Experimental Protocols: A Self-Validating System

The following protocol for the Knoevenagel condensation of benzaldehyde with malononitrile is provided as a representative example of a this compound-catalyzed reaction.

Synthesis of 2-Benzylidenemalononitrile

Objective: To synthesize 2-benzylidenemalononitrile via a Knoevenagel condensation, demonstrating the catalytic action of this compound.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.)

-

Malononitrile (0.66 g, 10 mmol, 1.0 equiv.)

-

This compound (0.145 g, 1 mmol, 10 mol%)

-

Ethanol (20 mL)

-

Round-bottom flask (50 mL) with magnetic stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL). Stir the mixture at room temperature until all solids dissolve.

-

Catalyst Addition: Add this compound (10 mol%) to the reaction mixture.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78-80°C) with continuous stirring.

-

Causality Note: Heating provides the necessary activation energy. While some Knoevenagel reactions proceed at room temperature, gentle heating often ensures complete conversion in a shorter timeframe. Ethanol is a common solvent as it effectively dissolves the reactants and catalyst, and its boiling point is suitable for this transformation.

-

-

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. Spot the starting materials (benzaldehyde and malononitrile) and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically benzaldehyde) and the appearance of a new, lower Rf product spot. This typically takes 1-2 hours.

-

Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30 minutes to induce crystallization of the product.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or residual catalyst.

-

Drying and Characterization: Allow the product to air-dry on the filter paper. Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected product is a white solid.

Workflow for this compound Catalysis

Conclusion

This compound serves as a powerful illustration of bifunctional organocatalysis. Its ability to simultaneously function as a Brønsted acid and a Brønsted base within a single, simple salt structure allows it to effectively catalyze a range of vital carbon-carbon bond-forming reactions. While the precise mechanism may involve a dynamic interplay between a direct acid-base pathway and an iminium ion intermediate, the overarching principle of cooperative activation remains clear. For the practicing chemist, this compound offers a cost-effective, robust, and versatile catalytic tool for reactions central to modern organic synthesis. Understanding its mechanistic underpinnings is key to its rational application and the future development of more advanced catalytic systems.

References

-

Chemistry Stack Exchange (2023). Ring formations catalyzed by this compound: Robinson annulation? Available at: [Link]

-

Organic Chemistry Portal (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5300-5307. Available at: [Link]

-

Semantic Scholar (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

-

Juniper Publishers (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Available at: [Link]

-

Prabhakar, P. S., & Dutta, S. (2021). Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by this compound. ResearchGate. Available at: [Link]

-

Wikipedia (n.d.). Robinson annulation. Available at: [Link]

Sources

A Spectroscopic and Synthetic Guide to Piperidinium Acetate for the Research Scientist

This technical guide provides an in-depth analysis of piperidinium acetate (C₅H₁₁N·C₂H₄O₂), a versatile salt extensively utilized as a basic catalyst in organic synthesis.[1][2][3] For researchers in drug development and synthetic chemistry, a thorough understanding of its structural and spectroscopic properties is paramount for reaction monitoring, quality control, and mechanistic studies. This document offers a detailed examination of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of this compound, grounded in established experimental data and protocols.

Introduction to this compound

This compound is an ionic compound formed from the acid-base reaction between piperidine, a cyclic secondary amine, and acetic acid.[1] It presents as a colorless to pale yellow solid that is soluble in water and various organic solvents.[1][4] Its utility as a catalyst, particularly in condensation reactions like the Knoevenagel condensation, stems from the dual functionality of the piperidinium cation acting as a Brønsted acid and the acetate anion as a Brønsted base.[2] The molecular weight of this compound is 145.20 g/mol .[5][6]

Key Physicochemical Properties:

Synthesis and Structural Confirmation

The synthesis of this compound is a straightforward acid-base neutralization reaction.[1] Understanding the synthesis is crucial as the purity of the resulting salt directly impacts its catalytic activity and spectroscopic characterization.

Experimental Protocol: Synthesis via Direct Neutralization

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Piperidine

-

Glacial Acetic Acid

-

Anhydrous Diethyl Ether

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Equip a round-bottom flask with a magnetic stir bar and place it in an ice bath.

-

Add a measured amount of piperidine to the flask.

-

Slowly add a stoichiometric equivalent (1.0 eq) of glacial acetic acid dropwise to the cooled and stirred piperidine.[4] This controlled addition is critical to manage the exothermic nature of the reaction.[4]

-

Allow the reaction to stir for 30 minutes in the ice bath to ensure complete salt formation.[4]

-

The resulting viscous oil or solid is the crude this compound.

-

For purification, triturate the product with cold, anhydrous diethyl ether. This will induce precipitation/crystallization of the salt.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Structural Representation

The structure consists of a piperidinium cation, where the nitrogen atom is protonated, and an acetate anion. The six-membered piperidinium ring typically adopts a stable chair conformation.[4]

Caption: Ionic structure of this compound.

Spectroscopic Characterization Workflow

A logical workflow ensures accurate identification and purity assessment of the synthesized salt. Mass spectrometry confirms the molecular weight, followed by IR and NMR for detailed structural elucidation.

Caption: Workflow for Synthesis and Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure of this compound in solution.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) confirms the presence of both the piperidinium and acetate moieties and gives insights into the environment of the protons.

Table 1: Summary of ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Characteristic Features |

|---|---|---|---|

| ~3.0 - 3.5 | Multiplet | Piperidinium C-H (α to N⁺) | Protons adjacent to the positively charged nitrogen are deshielded and appear downfield. |

| ~1.7 - 1.9 | Multiplet | Piperidinium C-H (β, γ to N⁺) | Protons on the remaining ring carbons appear as a complex multiplet.[4] |

| ~2.0 | Singlet | Acetate CH₃ | The three equivalent methyl protons of the acetate anion appear as a sharp singlet.[4] |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements the proton data by identifying the carbon skeleton.

Table 2: Summary of ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~175 - 180 | Acetate C=O | The carboxylate carbon is significantly deshielded and appears far downfield. |

| ~40 - 50 | Piperidinium C-2, C-6 | Carbons directly attached to the nitrogen are deshielded. |

| ~20 - 30 | Piperidinium C-3, C-5, C-4 | The remaining aliphatic carbons of the ring appear in this region.[4] |

| ~20 - 25 | Acetate CH₃ | The methyl carbon of the acetate. |

Experimental Protocol: NMR Data Acquisition

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., D₂O, CDCl₃)

Procedure:

-

Prepare a sample by dissolving ~10-20 mg of this compound in ~0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals for ¹H NMR. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound, confirming the formation of the salt.

Table 3: Summary of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| ~2800 - 3200 (broad) | N⁺-H and C-H stretch | Characteristic of the protonated amine (piperidinium cation) and aliphatic C-H bonds.[4] |

| ~1600 - 1700 (strong) | C=O asymmetric stretch | Strong absorption from the carboxylate group of the acetate anion.[4] |

| ~1400 | C=O symmetric stretch | Another characteristic absorption for the carboxylate anion. |

Experimental Protocol: IR Data Acquisition (ATR)

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure: